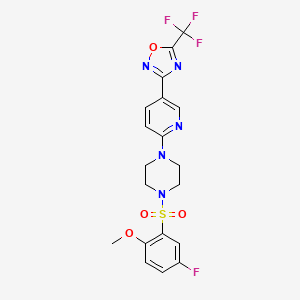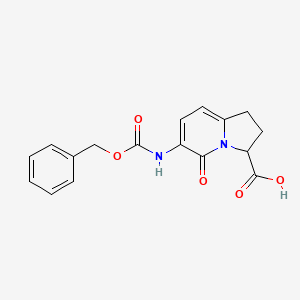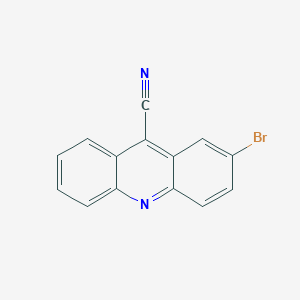
2-Bromoacridine-9-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromoacridine-9-carbonitrile is an organic compound with the molecular formula C14H7BrN2 . It is a derivative of acridine and is distinguished by the presence of a bromine atom at position 2.
Synthesis Analysis
There are several reported methods of synthesizing 2-bromoacridine-9-carbonitrile. One commonly used method involves the reaction of 2-aminoacridine with potassium cyanide and bromine. The product can be purified by recrystallization.Molecular Structure Analysis
The molecular structure of 2-Bromoacridine-9-carbonitrile is characterized by the presence of a bromine atom at position 2 of the acridine ring . The InChI code for the compound is 1S/C14H7BrN2/c15-9-5-6-14-11(7-9)12(8-16)10-3-1-2-4-13(10)17-14/h1-7H .Physical And Chemical Properties Analysis
2-Bromoacridine-9-carbonitrile is a white to light-yellow crystalline solid. It is insoluble in water but soluble in organic solvents such as methanol, ethanol, and chloroform. It has a molecular weight of 283.128.科学的研究の応用
Synthesis and Antibacterial Activity
2-Bromoacridine-9-carbonitrile has been utilized in the synthesis of new cyanopyridine derivatives, which demonstrate significant antimicrobial activity. These derivatives have shown minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL against various aerobic and anaerobic bacteria, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Computational Analysis for Molecular Structure
Computational calculations on similar compounds, like 5-bromo-3-nitropyridine-2-carbonitrile, have been conducted to understand their molecular structure and energy. This includes analyses of molecular electrostatic potential, frontier molecular orbital, and electron-hole conversions. These studies contribute to understanding the reactivity and potential applications of such molecules in various scientific fields (Arulaabaranam et al., 2021).
Application in Central Nervous System Research
A derivative of acridine, specifically a novel CNS-selective cholinesterase inhibitor, was labeled with carbon-14 for metabolic studies. This highlights the potential use of acridine derivatives, including 2-bromoacridine-9-carbonitrile, in neurological research and drug development (Nishioka et al., 1992).
Investigation of Electrocatalytic Properties
2-Bromoacridine-9-carbonitrile and its derivatives have been investigated for their electrocatalytic properties. Studies include the multicomponent assembling of various compounds, showcasing its application in the field of electrochemistry and material science (Vafajoo et al., 2014).
Photophysical and Electrochemical Studies
The photophysical and electrochemical properties of 9,10-dihydroacridine derivatives have been systematically studied. These findings are significant for the development of advanced materials, such as in the field of organic light-emitting diodes (OLEDs) (Liu et al., 2018).
Safety and Hazards
The safety information for 2-Bromoacridine-9-carbonitrile includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
2-bromoacridine-9-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN2/c15-9-5-6-14-11(7-9)12(8-16)10-3-1-2-4-13(10)17-14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBAKCWQKYMBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2709277.png)
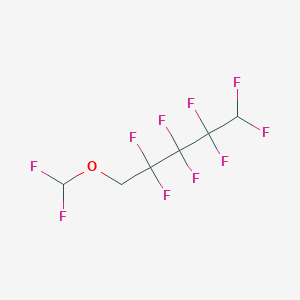
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide](/img/structure/B2709281.png)
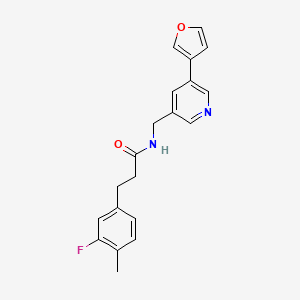
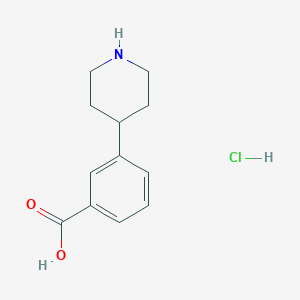
![N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709284.png)
![N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709285.png)
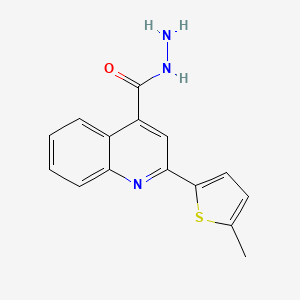
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2709291.png)
![1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2709293.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2709297.png)
